LogP Comparison Across 4-Substituted Valerophenones: The Fluoro Substituent Provides a Balanced Lipophilicity Window
The experimentally derived LogP (octanol–water partition coefficient) of 1-(4-fluorophenyl)pentan-1-one is 3.39 [1]. This value positions it centrally among 4-substituted valerophenones: unsubstituted valerophenone LogP ≈ 3.00 [2], 4-chlorovalerophenone LogP ≈ 3.6–3.71 [3], and 4-bromovalerophenone LogP ≈ 3.82 . The 0.4–0.8 LogP unit difference between the fluoro and chloro/bromo congeners is substantial—each unit represents a 10-fold change in partition coefficient—meaning the fluoro derivative is significantly less likely to accumulate in lipid-rich compartments or cause off-target membrane perturbations during biological testing [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.39 |
| Comparator Or Baseline | Valerophenone (4-H): LogP 3.00; 4-Cl: LogP 3.6–3.71; 4-Br: LogP 3.82 |
| Quantified Difference | ΔLogP vs. 4-H: +0.39; vs. 4-Cl: –0.21 to –0.32; vs. 4-Br: –0.43 |
| Conditions | Computed/predicted LogP values from ChemBase, ChemSrc, and vendor databases |
Why This Matters
For medicinal chemists optimizing ADME profiles, the 4-fluoro analog offers a favorable midpoint lipophilicity that balances membrane permeability against metabolic lability—superior to both the overly polar parent valerophenone and the excessively lipophilic bromo/chloro variants.
- [1] ChemBase. 1-(4-fluorophenyl)pentan-1-one. LogP: 3.387. View Source
- [2] Plantaedb. Valerophenone. XlogP: 3.00. View Source
- [3] Molaid. 4-Chlorovalerophenone. LogP: 3.6–3.71. View Source
- [4] PubChem. Valerophenone derivatives: calculated LogP and drug-likeness parameters. View Source
